molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine

1-[3-(4-iodophenoxy)propyl]pyrrolidine

Cat. No.: B5112524
M. Wt: 331.19 g/mol
InChI Key: PUTMAMYIBZIZPO-UHFFFAOYSA-N
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Description

1-[3-(4-Iodophenoxy)propyl]pyrrolidine is a chemical compound with the molecular formula C14H20INO It is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-iodophenoxy)propyl]pyrrolidine typically involves the following steps:

    Preparation of 4-iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium iodate.

    Formation of 4-iodophenoxypropyl bromide: The 4-iodophenol is reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate to form 4-iodophenoxypropyl bromide.

    Nucleophilic substitution: The 4-iodophenoxypropyl bromide is then reacted with pyrrolidine in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Iodophenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Products may include 1-[3-(4-iodophenoxy)propyl]pyrrolidin-2-one or this compound-2-ol.

    Reduction: Products may include 1-[3-(4-aminophenoxy)propyl]pyrrolidine or 1-[3-(4-hydroxyphenoxy)propyl]pyrrolidine.

    Substitution: Products may include 1-[3-(4-azidophenoxy)propyl]pyrrolidine or 1-[3-(4-thiophenoxy)propyl]pyrrolidine.

Scientific Research Applications

1-[3-(4-Iodophenoxy)propyl]pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-iodophenoxy)propyl]pyrrolidine involves its interaction with molecular targets such as receptors or enzymes. The iodine atom and the pyrrolidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[3-(4-Bromophenoxy)propyl]pyrrolidine
  • 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine
  • 1-[3-(4-Fluorophenoxy)propyl]pyrrolidine

Comparison: 1-[3-(4-Iodophenoxy)propyl]pyrrolidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-[3-(4-iodophenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTMAMYIBZIZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodophenol (2.2 g, 10 mmol) was dissolved in N,N-dimethylformamide (30 mL) under N2, and sodium hydride (0.48 g, 60% dispersion in mineral oil, 12 mmol) was added in portions. 1-(3-Chloropropyl)pyrrolidine (1.77 g, 12 mmol) and sodium iodide (1.8 g, 12 mmol) were added, and the reaction mixture was stirred at 70° C. overnight. The reaction mixture was diluted with ethyl acetate and washed with water. The ethyl acetate solution was washed with 1 N HCl (2×). The acidic extracts were made basic with 2 N NaOH, then were extracted with ethyl acetate (2×). All ethyl acetate extracts were combined, dried over MgSO4 and concentrated to give a yellow oil, 2.98 g (90% crude yield). LC-MS (C13H18INO calc'd 331) m/z 332 (M+H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
C13H18INO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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